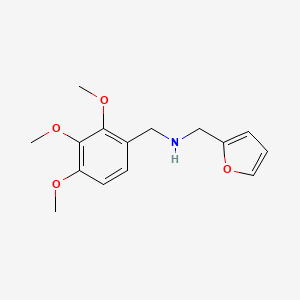

![molecular formula C12H11NO5S B1298395 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 321979-08-2](/img/structure/B1298395.png)

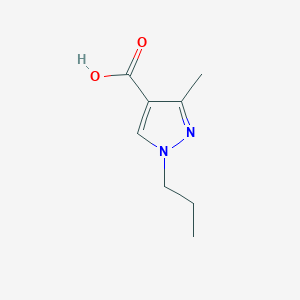

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

説明

“4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” is a synthetic compound . It is also known as 'FSBA’.

Molecular Structure Analysis

The molecular formula of “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” is C12H11NO5S . The molecular weight is 281.29 g/mol . The InChI code is 1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” include a molecular weight of 281.29 g/mol . It has a complexity of 408 . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its topological polar surface area is 105 Ų .

科学的研究の応用

Corrosion Inhibition

4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) has been investigated as an inhibitor for mild steel corrosion in sulfuric acid solutions. Studies reveal that FSM demonstrates efficient corrosion inhibition, with the efficiency increasing at higher concentrations and decreasing with rising temperature. This compound acts as a mixed-type inhibitor and forms an adherent film on the metal surface, obeying the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Antibacterial Properties

Some derivatives of 4-aminobenzoic acid, including 4 (furan-2-ylmethylene)amino benzoic acid, have shown potential as antibacterial agents. These compounds have been tested against various medically important bacterial strains, indicating that their antibacterial activity is influenced by the molecular structure, the solvent used, and the bacterial strain (Parekh et al., 2005).

Kinetic Studies in Oxidation Reactions

Fursemide, a chemical compound closely related to 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, has been studied in oxidation reactions. The kinetics of its reaction with diperiodatocuprate(III) in alkaline solutions have been examined, revealing insights into the reaction mechanisms and activation parameters (Angadi & Tuwar, 2010).

Quantum Chemical Computations

The energies and geometries of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid have been investigated using density functional theory. This research provides insights into the vibrational frequencies, molecular geometry, and stability of the molecule, which are relevant for understanding its chemical behavior and potential applications (Charanya, Sampathkrishnan, & Balamurugan, 2022).

Catalysis in Organic Synthesis

4-Carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, a compound related to 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, have been used as a catalyst in the synthesis of furan-2(5H)-one derivatives. This catalyst exhibits high activity, good recoverability, and reusability, offering a novel approach for the clean production of furan derivatives (Khodaei, Alizadeh, & Haghipour, 2018).

特性

IUPAC Name |

4-(furan-2-ylmethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLFFVZIOLBAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350513 | |

| Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321979-08-2 | |

| Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

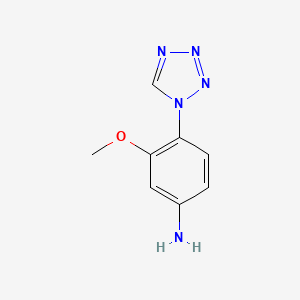

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

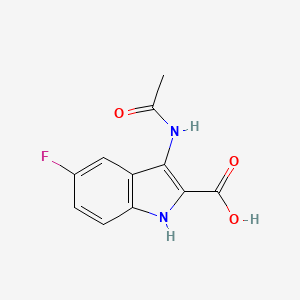

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

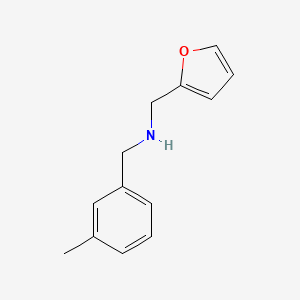

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)